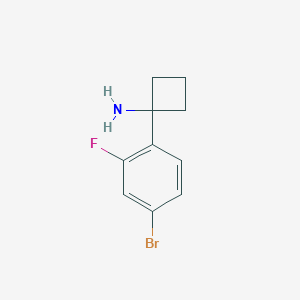

1-(4-Bromo-2-fluorophenyl)cyclobutanamine

Beschreibung

1-(4-Bromo-2-fluorophenyl)cyclobutanamine (CAS: 1314668-55-7) is a cyclobutane-derived amine featuring a 4-bromo-2-fluorophenyl substituent. Its structure combines a strained cyclobutane ring with halogenated aromatic groups, making it a candidate for pharmaceutical and materials research.

Eigenschaften

Molekularformel |

C10H11BrFN |

|---|---|

Molekulargewicht |

244.10 g/mol |

IUPAC-Name |

1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H11BrFN/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |

InChI-Schlüssel |

QLIIADQNFDJETP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)(C2=C(C=C(C=C2)Br)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(4-Brom-2-fluorphenyl)cyclobutanamin beinhaltet typischerweise die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion ist bekannt für ihre milden und funktionellen Gruppen tolerierenden Bedingungen, die sie für die Herstellung solch komplexer Moleküle geeignet machen . Die spezifischen Synthesewege und industriellen Produktionsmethoden für diese Verbindung sind in der verfügbaren Literatur nicht ausführlich dokumentiert.

Analyse Chemischer Reaktionen

1-(4-Brom-2-fluorphenyl)cyclobutanamin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Häufige Reagenzien sind Halogenide und Nukleophile, die zur Bildung substituierter Cyclobutanamin-Derivate führen.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen können die funktionellen Gruppen, die an den Cyclobutanaminring gebunden sind, verändern, was zu unterschiedlichen Oxidationsstufen und Derivaten führt.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

1-(4-Brom-2-fluorphenyl)cyclobutanamin wird in mehreren wissenschaftlichen Forschungsbereichen eingesetzt, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: In Studien, die die Wechselwirkung kleiner Moleküle mit biologischen Zielstrukturen untersuchen.

Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Verfahren.

Wirkmechanismus

Wie viele kleine Moleküle interagiert es wahrscheinlich mit spezifischen molekularen Zielstrukturen und Signalwegen und beeinflusst so verschiedene biologische Prozesse .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s structural analogs differ in ring size (cyclopropane vs. cyclobutane), substituent positions, and functional groups. Key examples include:

Physicochemical Properties

- The dimethoxyphenyl analog () is soluble in ethanol and DMF, indicating that polar solvents are suitable for cyclobutanamine derivatives.

- Stability : Cyclobutane’s moderate ring strain (compared to cyclopropane) may enhance stability, making it preferable for synthetic intermediates requiring thermal or chemical robustness .

Key Research Findings

- Structural Flexibility: Cyclobutane derivatives balance strain and stability, enabling diverse functionalization.

- Substituent Effects : Fluorine’s electronegativity and bromine’s steric bulk influence reactivity. The 2-fluoro substituent in the target compound may direct electrophilic substitution reactions meta to the fluorine atom .

Biologische Aktivität

1-(4-Bromo-2-fluorophenyl)cyclobutanamine is an organic compound characterized by its cyclobutane ring and a phenyl group substituted with bromine and fluorine. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and comparative analysis with structurally similar compounds.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies. Compounds with similar structures often demonstrate significant pharmacological properties, including:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, although specific mechanisms remain to be elucidated.

- Neuropharmacological Effects : Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Anti-inflammatory Properties : The presence of halogen substituents may enhance the compound's ability to interact with inflammatory pathways.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its therapeutic application. Interaction studies focus on:

- Binding Affinity : Research indicates that the compound may bind to specific receptors or enzymes, influencing various biological pathways.

- Signal Transduction : The compound may modulate signal transduction pathways associated with cell proliferation and apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Electrophilic Aromatic Substitution : This method involves the introduction of bromine and fluorine onto the phenyl ring.

- Cyclization Reactions : Cyclobutane formation can be facilitated through various cyclization techniques that promote ring closure.

These synthetic routes allow for the production of the compound in a laboratory setting, enabling further research into its properties and applications.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights variations in biological activity due to differences in substituent placement and type. Below is a summary table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)cyclobutanamine | Similar halogenated phenyl group | Different positioning of bromine and fluorine |

| 1-(4-Chlorophenyl)cyclobutanamine | Chlorine instead of bromine and fluorine | Potentially different biological activity |

| 1-(4-Iodophenyl)cyclobutanamine | Iodine substitution | Increased lipophilicity may enhance membrane permeability |

| 1-(2-Fluorophenyl)cyclobutanamine | Fluorinated phenyl group without bromine | May exhibit different reactivity due to lack of bromine |

This table illustrates how substituent selection can significantly influence electronic properties and biological activity, emphasizing the importance of structural modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.